molecular formula C15H16O3 B5772436 7-(PROPAN-2-YLOXY)-1H,2H,3H,4H-CYCLOPENTA[C]CHROMEN-4-ONE

7-(PROPAN-2-YLOXY)-1H,2H,3H,4H-CYCLOPENTA[C]CHROMEN-4-ONE

Cat. No.: B5772436
M. Wt: 244.28 g/mol
InChI Key: RZXMZNWFVSWDJD-UHFFFAOYSA-N
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Description

7-(PROPAN-2-YLOXY)-1H,2H,3H,4H-CYCLOPENTA[C]CHROMEN-4-ONE is a compound belonging to the class of chromanone derivatives. These compounds are known for their significant biological and pharmaceutical activities. The chromanone framework is a notable structural entity in medicinal chemistry, acting as a major building block in various medicinal compounds .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 7-(PROPAN-2-YLOXY)-1H,2H,3H,4H-CYCLOPENTA[C]CHROMEN-4-ONE can be achieved through several methods. One common approach involves the Pechmann condensation of substituted phenols with cinnamic acid in polyphosphoric acid, followed by cyclization . Another method includes the Michael addition of acrylonitrile to phenols in the presence of potassium carbonate in tert-butyl alcohol under reflux conditions, followed by cyclization in trifluoroacetic acid .

Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions: 7-(PROPAN-2-YLOXY)-1H,2H,3H,4H-CYCLOPENTA[C]CHROMEN-4-ONE undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are essential for modifying the compound’s structure and enhancing its biological activity .

Common Reagents and Conditions: Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles for substitution reactions. The reactions are typically carried out under controlled conditions, such as specific temperatures and pH levels, to ensure the desired outcome .

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield hydroxylated derivatives, while reduction reactions can produce reduced forms of the compound .

Scientific Research Applications

7-(PROPAN-2-YLOXY)-1H,2H,3H,4H-CYCLOPENTA[C]CHROMEN-4-ONE has a wide range of scientific research applications. In chemistry, it is used as a building block for synthesizing more complex molecules. In biology and medicine, it exhibits significant biological activities, including anticancer, antibacterial, and antioxidant properties . The compound is also used in the pharmaceutical industry for developing new drugs and therapeutic agents .

Mechanism of Action

The mechanism of action of 7-(PROPAN-2-YLOXY)-1H,2H,3H,4H-CYCLOPENTA[C]CHROMEN-4-ONE involves its interaction with specific molecular targets and pathways. The compound can inhibit enzymes, modulate receptor activity, and interfere with cellular processes, leading to its therapeutic effects . The exact molecular targets and pathways depend on the specific biological activity being studied .

Comparison with Similar Compounds

Similar Compounds: Similar compounds to 7-(PROPAN-2-YLOXY)-1H,2H,3H,4H-CYCLOPENTA[C]CHROMEN-4-ONE include other chromanone derivatives such as flavanones, isoflavones, and spirochromanones . These compounds share a similar structural framework but differ in their substituents and biological activities.

Uniqueness: The uniqueness of this compound lies in its specific substituents and the resulting biological activities. Its propan-2-yloxy group contributes to its distinct chemical properties and enhances its potential as a therapeutic agent .

Properties

IUPAC Name

7-propan-2-yloxy-2,3-dihydro-1H-cyclopenta[c]chromen-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H16O3/c1-9(2)17-10-6-7-12-11-4-3-5-13(11)15(16)18-14(12)8-10/h6-9H,3-5H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RZXMZNWFVSWDJD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)OC1=CC2=C(C=C1)C3=C(CCC3)C(=O)O2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H16O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

244.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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